Ethyl 3-bromopentanoate
Description
Ethyl 3-bromopentanoate is an organobromine ester with the molecular formula C₇H₁₃BrO₂. Structurally, it consists of a pentanoic acid backbone substituted with a bromine atom at the third carbon and an ethyl ester group at the terminal carboxylic acid. This compound is primarily used in organic synthesis as an alkylating agent or intermediate in pharmaceuticals, agrochemicals, and fine chemicals.
Properties
Molecular Formula |
C7H13BrO2 |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
ethyl 3-bromopentanoate |
InChI |
InChI=1S/C7H13BrO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
VOEAEELHRMARKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OCC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Notes:
- This compound shares its molecular weight with Ethyl 2-bromopentanoate and Ethyl 2-bromo-3-methylbutanoate due to identical formulas (C₇H₁₃BrO₂). However, boiling points and reactivity differ based on substituent positions .
- The lower molecular weight of Ethyl 3-bromopyruvate (C₅H₇BrO₃) reflects its shorter carbon chain and additional oxo group, enhancing water solubility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-bromopentanoate, and what are their mechanistic underpinnings?
- Methodological Answer : this compound is typically synthesized via esterification of 3-bromopentanoic acid with ethanol under acid catalysis (e.g., concentrated H₂SO₄). Alternative routes include nucleophilic substitution of ethyl 3-hydroxypentanoate with HBr or bromination of ethyl pentanoate using PBr₃. Mechanistically, the acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol and elimination of water. Bromination pathways rely on SN₂ mechanisms or radical intermediates depending on reaction conditions .
Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃BrO₂ | |
| Boiling Point (Ethyl ester) | ~186°C | |
| Refractive Index (n²⁰/D) | 1.4496 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
- Methodological Answer :
- NMR : ¹H NMR reveals a triplet for the ethyl ester group (δ ~1.2–1.4 ppm, CH₃; δ ~4.1–4.3 ppm, CH₂O), a multiplet for the brominated CH (δ ~2.5–3.0 ppm), and splitting patterns for adjacent protons. ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and brominated carbon (δ ~35–40 ppm).
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~550–650 cm⁻¹ (C-Br stretch).
- GC-MS : Molecular ion peak at m/z 209 (M⁺·) and fragments corresponding to Br loss (m/z 130) or ester cleavage .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in esterification reactions involving brominated intermediates?
- Methodological Answer : Yield optimization requires:
- Temperature Control : Maintaining 60–80°C to balance reaction rate and minimize side reactions (e.g., β-elimination of Br).
- Catalyst Selection : Sulfuric acid vs. p-toluenesulfonic acid (PTSA) for reduced charring.
- Solvent Choice : Non-polar solvents (e.g., toluene) improve esterification equilibrium via azeotropic water removal.
- Stoichiometry : Excess ethanol (1.5–2.0 eq) drives esterification to completion. Kinetic studies using in-situ FTIR or HPLC can monitor progress .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Methodological Answer :
- Error Analysis : Quantify uncertainties in computational models (e.g., DFT functional selection, basis set limitations) versus experimental variables (e.g., purity, instrument calibration).
- Cross-Validation : Compare multiple techniques (e.g., Hammett plots for substituent effects, kinetic isotope effects for mechanism elucidation).
- Sensitivity Testing : Vary reaction conditions (solvent polarity, temperature) to identify discrepancies between theoretical and observed activation energies .
Q. How does the steric and electronic environment of the bromine atom in this compound influence its behavior in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 3-bromo position reduces steric hindrance compared to 2- or 4-substituted analogs, facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Electronic Effects : The electron-withdrawing Br enhances electrophilicity at the β-carbon, promoting nucleophilic attack. Computational studies (NBO analysis) can quantify charge distribution.
- Experimental Design : Compare reaction rates with analogs (e.g., ethyl 3-chloropentanoate) under identical conditions to isolate electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
